(s)-2-Bromo-4-(1-hydroxyethyl)phenol (s)-2-Bromo-4-(1-hydroxyethyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18205177
InChI: InChI=1S/C8H9BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m0/s1
SMILES:
Molecular Formula: C8H9BrO2
Molecular Weight: 217.06 g/mol

(s)-2-Bromo-4-(1-hydroxyethyl)phenol

CAS No.:

Cat. No.: VC18205177

Molecular Formula: C8H9BrO2

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

(s)-2-Bromo-4-(1-hydroxyethyl)phenol -

Specification

Molecular Formula C8H9BrO2
Molecular Weight 217.06 g/mol
IUPAC Name 2-bromo-4-[(1S)-1-hydroxyethyl]phenol
Standard InChI InChI=1S/C8H9BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m0/s1
Standard InChI Key ZZLCMZHDPGZELP-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C1=CC(=C(C=C1)O)Br)O
Canonical SMILES CC(C1=CC(=C(C=C1)O)Br)O

Introduction

Structural and Molecular Characteristics

(S)-2-Bromo-4-(1-hydroxyethyl)phenol features a phenolic ring substituted at the 2-position with a bromine atom and at the 4-position with a (1-hydroxyethyl) group. The stereocenter at the hydroxyethyl moiety confers chirality, making enantioselective synthesis a critical consideration. Key molecular parameters include:

PropertyValue
Molecular FormulaC8H9BrO2\text{C}_8\text{H}_9\text{BrO}_2
Molecular Weight217.06 g/mol
CAS Number1932055-68-9

The bromine atom, an electron-withdrawing group, activates the aromatic ring for electrophilic substitution at the ortho and para positions relative to itself. Conversely, the hydroxyethyl group introduces steric hindrance and hydrogen-bonding capability, influencing solubility and reactivity .

Physicochemical Properties

The compound’s properties are inferred from structural analogs and computational predictions:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dichloromethane, chloroform) due to the hydroxyethyl group’s hydrogen-bonding capacity. Limited solubility in water.

  • Stability: Susceptible to oxidative degradation under acidic or basic conditions, necessitating storage in inert atmospheres.

  • Spectroscopic Data:

    • IR: Broad O-H stretch (~3200 cm1^{-1}), C-Br stretch (~600 cm1^{-1}).

    • NMR: 1H^1\text{H} NMR would show aromatic protons deshielded by bromine, with diastereotopic protons on the hydroxyethyl group.

Reactivity and Functionalization

The bromine atom facilitates nucleophilic aromatic substitution (NAS) reactions, while the hydroxyethyl group can undergo oxidation or etherification:

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings allow displacement of bromine by nucleophiles (e.g., amines, alkoxides):

(S)-2-Bromo-4-(1-hydroxyethyl)phenol+NH3(S)-2-Amino-4-(1-hydroxyethyl)phenol+HBr\text{(S)-2-Bromo-4-(1-hydroxyethyl)phenol} + \text{NH}_3 \rightarrow \text{(S)-2-Amino-4-(1-hydroxyethyl)phenol} + \text{HBr}

Such reactions are valuable for generating derivatives with enhanced biological activity .

Hydroxyethyl Group Modifications

  • Oxidation: The secondary alcohol can be oxidized to a ketone using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4):

    (S)-2-Bromo-4-(1-hydroxyethyl)phenolCrO3(S)-2-Bromo-4-acetylphenol\text{(S)-2-Bromo-4-(1-hydroxyethyl)phenol} \xrightarrow{\text{CrO}_3} \text{(S)-2-Bromo-4-acetylphenol}
  • Etherification: Reaction with alkyl halides forms ethers, improving lipid solubility for pharmaceutical applications.

Future Research Directions

  • Enantioselective Synthesis: Developing catalytic asymmetric methods to access the (S)-enantiomer efficiently.

  • Biological Screening: Evaluating antimicrobial, anticancer, or anti-inflammatory activities in vitro.

  • Process Optimization: Scaling up synthesis via continuous-flow reactors to improve yield and sustainability .

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